5-(3(R)-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2(R)-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6(R)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves several steps, each requiring specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl groups present in the structure can be reduced to hydroxyl groups.
Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure could allow it to act as a ligand for various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In an industrial context, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure and reactivity make it a versatile tool for various applications.
Mechanism of Action
The mechanism of action of 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide shares similarities with other compounds that have a thieno[3,2-c]pyridine core and multiple chiral centers.
- Compounds such as 5-(3®-(((2(S)-cis-Methyl-1,1-dioxotetrahydrothienyl-3(S)-oxy)carbonyl)amino)-4-(phenylthio)-2®-hydroxybutyl)-N-(1,1-dimethylethyl)octahydrothieno(3,2-c)pyridine-6®-carboxamide are often compared based on their reactivity, biological activity, and potential applications.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
CAS No. |
169273-64-7 |
---|---|
Molecular Formula |
C28H43N3O6S3 |
Molecular Weight |
613.9 g/mol |
IUPAC Name |
[(2S,3S)-2-methyl-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C28H43N3O6S3/c1-18-24(11-13-40(18,35)36)37-27(34)29-21(17-39-20-8-6-5-7-9-20)23(32)16-31-15-19-10-12-38-25(19)14-22(31)26(33)30-28(2,3)4/h5-9,18-19,21-25,32H,10-17H2,1-4H3,(H,29,34)(H,30,33)/t18-,19+,21-,22-,23+,24-,25-/m0/s1 |
InChI Key |
SSAWLODCPROYGG-VUCAYNMSSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCS[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC1C(CCS1(=O)=O)OC(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCSC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.